3-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-(3,4-dichlorophenyl)-3-oxopropanamide
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Overview
Description
2-{N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE is an organic compound with a complex structure that includes multiple chlorine atoms and a hydrazinecarbonyl group
Preparation Methods
The synthesis of 2-{N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE typically involves the reaction of 2-chlorobenzaldehyde with hydrazinecarboxamide, followed by the reaction with 3,4-dichloroaniline. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-{N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds to 2-{N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE include:
N-(2,4-Dichlorophenyl)acetamide: This compound has a similar structure but lacks the hydrazinecarbonyl group.
3,5-Dichloro-N-(2-chlorophenyl)benzamide: Another related compound with similar chemical properties. The uniqueness of 2-{N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H12Cl3N3O2 |
---|---|
Molecular Weight |
384.6 g/mol |
IUPAC Name |
N'-[(E)-(2-chlorophenyl)methylideneamino]-N-(3,4-dichlorophenyl)propanediamide |
InChI |
InChI=1S/C16H12Cl3N3O2/c17-12-4-2-1-3-10(12)9-20-22-16(24)8-15(23)21-11-5-6-13(18)14(19)7-11/h1-7,9H,8H2,(H,21,23)(H,22,24)/b20-9+ |
InChI Key |
RPWAYXWOTUOCDG-AWQFTUOYSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
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